Dimethyl [3-(methoxymethyl)-2-oxoheptyl]phosphonate
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Overview
Description
Dimethyl [3-(methoxymethyl)-2-oxoheptyl]phosphonate is an organophosphorus compound with the molecular formula C₁₁H₂₃O₅P. This compound is characterized by the presence of a phosphonate group attached to a heptyl chain with a methoxymethyl and oxo substituent. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl [3-(methoxymethyl)-2-oxoheptyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with an appropriate heptyl derivative under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process may include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [3-(methoxymethyl)-2-oxoheptyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Dimethyl [3-(methoxymethyl)-2-oxoheptyl]phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a drug intermediate or therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Dimethyl [3-(methoxymethyl)-2-oxoheptyl]phosphonate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit or activate specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl methylphosphonate
- Dimethyl 2-oxoheptylphosphonate
- Dimethyl (hexanoylmethyl)phosphonate
Uniqueness
Dimethyl [3-(methoxymethyl)-2-oxoheptyl]phosphonate is unique due to its specific structure, which includes a methoxymethyl and oxo substituent on the heptyl chain. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
62244-99-9 |
---|---|
Molecular Formula |
C11H23O5P |
Molecular Weight |
266.27 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-3-(methoxymethyl)heptan-2-one |
InChI |
InChI=1S/C11H23O5P/c1-5-6-7-10(8-14-2)11(12)9-17(13,15-3)16-4/h10H,5-9H2,1-4H3 |
InChI Key |
OCSSZPAMBRNUOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(COC)C(=O)CP(=O)(OC)OC |
Origin of Product |
United States |
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